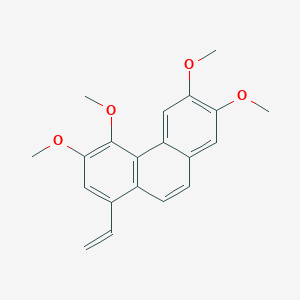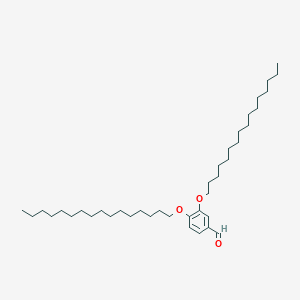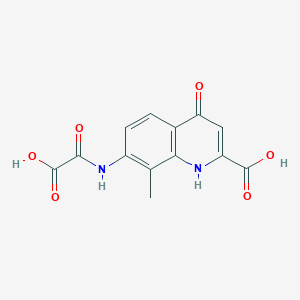
CID 12592220
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the PubChem CID 12592220 is known as Bis(acetonitrile)palladium dichloride. This compound is a coordination complex with the formula PdCl₂(NCCH₃)₂. It is the adduct of two acetonitrile ligands with palladium(II) chloride. Bis(acetonitrile)palladium dichloride is a yellow-brown solid that is soluble in organic solvents and is commonly used as a reagent and catalyst in various chemical reactions .
Métodos De Preparación
Bis(acetonitrile)palladium dichloride can be synthesized through the reaction of palladium(II) chloride with acetonitrile. The reaction typically involves dissolving palladium(II) chloride in acetonitrile and allowing the mixture to react at room temperature. The resulting product is then purified through recrystallization. Industrial production methods may involve similar reaction conditions but on a larger scale to accommodate higher yields .
Análisis De Reacciones Químicas
Bis(acetonitrile)palladium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with ligands such as 1,5-cyclooctadiene to form dichloro(1,5-cyclooctadiene)palladium.
Oxidation and Reduction Reactions: As a palladium(II) complex, it can participate in oxidation-reduction reactions, often serving as a catalyst.
Coordination Reactions: It can coordinate with other ligands to form new complexes.
Common reagents used in these reactions include acetonitrile, 1,5-cyclooctadiene, and other ligands. The major products formed depend on the specific ligands and reaction conditions employed .
Aplicaciones Científicas De Investigación
Bis(acetonitrile)palladium dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbon-carbon bond formation.
Biology: It is employed in the study of metalloproteins and enzyme mimetics.
Medicine: Research into its potential use in drug development and as a therapeutic agent is ongoing.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which Bis(acetonitrile)palladium dichloride exerts its effects involves its ability to coordinate with other molecules and catalyze chemical reactions. The palladium center acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. This coordination ability makes it an effective catalyst in various chemical processes .
Comparación Con Compuestos Similares
Bis(acetonitrile)palladium dichloride can be compared with other palladium(II) complexes such as Bis(benzonitrile)palladium dichloride and Dichloro(1,5-cyclooctadiene)palladium. These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and applications. Bis(acetonitrile)palladium dichloride is unique due to its specific ligand environment, which provides distinct reactivity and solubility characteristics .
Similar compounds include:
- Bis(benzonitrile)palladium dichloride
- Dichloro(1,5-cyclooctadiene)palladium
Propiedades
Fórmula molecular |
C10H14Si |
|---|---|
Peso molecular |
162.30 g/mol |
InChI |
InChI=1S/C10H14Si/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clave InChI |
BLNPKGPDAZVSAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C[Si]C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)


![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)










